molecular formula C15H13N3O2S B13773129 1-(4'-Pyridinyl)-4-tosylimidazole

1-(4'-Pyridinyl)-4-tosylimidazole

Katalognummer: B13773129
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: HDSPZYQTPAUMDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4’-Pyridinyl)-4-tosylimidazole is a heterocyclic compound that features both a pyridine ring and an imidazole ring, with a tosyl group attached to the imidazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Pyridinyl)-4-tosylimidazole typically involves the reaction of 4-tosylimidazole with 4-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of 1-(4’-Pyridinyl)-4-tosylimidazole.

Industrial Production Methods

Industrial production methods for 1-(4’-Pyridinyl)-4-tosylimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4’-Pyridinyl)-4-tosylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with different substituents replacing the tosyl group.

Wissenschaftliche Forschungsanwendungen

1-(4’-Pyridinyl)-4-tosylimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.

Wirkmechanismus

The mechanism of action of 1-(4’-Pyridinyl)-4-tosylimidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Pyridinyl)-4-tosylpiperazine: Similar structure but with a piperazine ring instead of an imidazole ring.

    5-(4-Pyridinyl)-1,2,4-triazole: Contains a triazole ring instead of an imidazole ring.

Uniqueness

1-(4’-Pyridinyl)-4-tosylimidazole is unique due to its specific combination of a pyridine ring, an imidazole ring, and a tosyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C15H13N3O2S

Molekulargewicht

299.3 g/mol

IUPAC-Name

4-[4-(4-methylphenyl)sulfonylimidazol-1-yl]pyridine

InChI

InChI=1S/C15H13N3O2S/c1-12-2-4-14(5-3-12)21(19,20)15-10-18(11-17-15)13-6-8-16-9-7-13/h2-11H,1H3

InChI-Schlüssel

HDSPZYQTPAUMDB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C=N2)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.